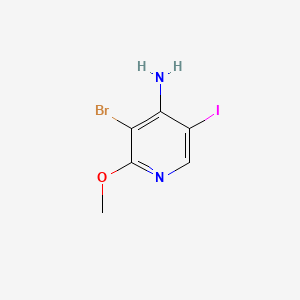

3-Bromo-5-iodo-2-methoxypyridin-4-amine

Description

Properties

IUPAC Name |

3-bromo-5-iodo-2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrIN2O/c1-11-6-4(7)5(9)3(8)2-10-6/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWBCEIGPUSDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1Br)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737453 | |

| Record name | 3-Bromo-5-iodo-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227268-98-5 | |

| Record name | 3-Bromo-5-iodo-2-methoxy-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-iodo-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Polysubstituted Pyridines

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Specifically, highly substituted pyridines, such as this compound, are invaluable as versatile intermediates. The strategic placement of bromo, iodo, methoxy, and amino groups on the pyridine ring provides multiple reactive handles for further chemical modification. This allows for the systematic exploration of chemical space through cross-coupling reactions, nucleophilic substitutions, and other transformations, making it a highly sought-after building block for constructing complex molecular architectures in drug discovery programs.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers and scientists in organic synthesis and drug development. The pathway is developed from fundamental principles of heterocyclic chemistry, drawing upon established methodologies for the selective halogenation of activated pyridine systems.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis of the target molecule, this compound (I), reveals a straightforward pathway originating from a commercially available precursor. The primary disconnections are the carbon-halogen bonds, which can be formed via electrophilic aromatic substitution.

The analysis suggests that the iodo and bromo groups can be installed sequentially onto a pre-existing 2-methoxypyridin-4-amine (IV) core. This precursor is commercially available and possesses a highly activated ring system, making it an ideal starting point for the synthesis.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 3-Bromo-2-methoxypyridin-4-amine (III)

Causality and Experimental Choices

The initial step is the regioselective bromination of 2-methoxypyridin-4-amine (IV).[1] The pyridine ring is highly activated by the electron-donating amino and methoxy groups, making it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. NBS is a mild and efficient source of electrophilic bromine (Br⁺), which minimizes the risk of over-bromination or other side reactions that can occur with harsher reagents like liquid bromine (Br₂).[2][3] Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction proceeds readily at room temperature, reflecting the high reactivity of the substrate.

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxypyridin-4-amine (5.0 g, 40.3 mmol).

-

Solvent Addition: Add acetonitrile (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (7.17 g, 40.3 mmol) portion-wise over 15 minutes. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-Bromo-2-methoxypyridin-4-amine as a solid.

Part 2: Synthesis of this compound (I)

Causality and Experimental Choices

The second step involves the iodination of the 3-bromo-2-methoxypyridin-4-amine (III) intermediate at the C5 position. The ring remains activated, directing the incoming electrophile to the only remaining unsubstituted activated position. N-Iodosuccinimide (NIS) is employed as the iodinating agent. Similar to NBS, NIS is a mild and convenient source of electrophilic iodine (I⁺), providing controlled iodination.[4] The reaction mechanism is analogous to the preceding bromination step. Acetonitrile is again used as the solvent for its compatibility with the reactants and conditions.

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the 3-Bromo-2-methoxypyridin-4-amine (III) (6.0 g, 29.5 mmol) obtained from the previous step in acetonitrile (120 mL).

-

Reagent Addition: Add N-iodosuccinimide (NIS) (7.3 g, 32.5 mmol) to the solution in one portion at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Protect the reaction from light to prevent NIS decomposition.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, remove the acetonitrile under reduced pressure. The work-up and purification procedure is similar to the bromination step. The crude residue is purified by silica gel column chromatography (eluting with a mixture of ethyl acetate and petroleum ether) to afford the final product, this compound (I), as a solid.[3]

Data Summary

The following table summarizes key quantitative data for the starting material, intermediate, and final product.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield |

| 2-Methoxypyridin-4-amine | 20265-39-8 | C₆H₈N₂O | 124.14 | N/A |

| 3-Bromo-2-methoxypyridin-4-amine | N/A | C₆H₇BrN₂O | 203.04 | ~8.18 g |

| This compound | 1227268-98-5 | C₆H₆BrIN₂O | 328.94 | ~9.70 g |

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound, a key intermediate for pharmaceutical research. The methodology relies on a sequential, regioselective halogenation of a commercially available, activated pyridine precursor. The use of mild halogenating agents like NBS and NIS ensures high efficiency and control over the reaction, making this protocol well-suited for laboratory and potential pilot-scale production. This guide provides the necessary technical detail and chemical rationale to empower researchers in their synthetic endeavors.

References

-

IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxypyridin-4-amine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-5-bromo-2-iodo-pyridine. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

Sources

physicochemical properties of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, substituted pyridines represent a class of heterocyclic compounds with immense therapeutic potential. Their unique electronic properties and ability to engage in specific hydrogen bonding interactions make them privileged scaffolds in drug design. This compound (CAS: 1072944-73-3) is a prime example of a highly functionalized building block. The strategic placement of its substituents—a methoxy group, an amine, a bromine atom, and an iodine atom—offers multiple vectors for synthetic elaboration, allowing for the precise tuning of molecular properties.

However, the effective utilization of such a promising scaffold is fundamentally reliant on a deep and accurate understanding of its core physicochemical characteristics. Publicly available experimental data on this specific molecule is sparse, necessitating a rigorous, first-principles approach to its characterization. This guide is structured not as a mere summary of known values, but as a comprehensive framework for the experimental determination and interpretation of the key . It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically sound methodology for characterizing novel chemical entities.

Part 1: Molecular Structure and Predicted Properties

A molecule's identity and behavior are encoded in its structure. The arrangement of atoms and functional groups in this compound dictates its fundamental properties.

Core Molecular Attributes

-

Chemical Formula: C₆H₆BrIN₂O

-

Molecular Weight: 340.91 g/mol

-

CAS Number: 1072944-73-3

Caption: Chemical Structure of this compound.

Predicted Physicochemical Data Summary

In the absence of extensive experimental data, predictive models and comparisons with structurally similar compounds provide a valuable starting point. The following table summarizes these estimated values.

| Property | Predicted Value / Range | Rationale & Key Influencing Factors |

| Melting Point | 130 - 145 °C | Based on the melting point of 3-Bromo-5-iodopyridin-2-amine (106-110°C)[1]. The addition of a methoxy group and shifting the amine to position 4 likely increases crystal lattice energy and molecular weight, thus raising the melting point. |

| Boiling Point | >300 °C (Predicted, with decomposition) | High molecular weight and polar functional groups suggest a high boiling point. Intermolecular hydrogen bonding from the amine group is a significant factor. |

| pKa (Acid Dissociation Constant) | pKa₁: ~2.5-3.5 (Pyridinium ion)pKa₂: ~5.0-6.0 (Protonated 4-amino group) | The pyridine nitrogen's basicity is reduced by the electron-withdrawing halogens. The 4-amino group's basicity is enhanced by the resonance donation from the nitrogen lone pair into the ring. |

| LogP (Octanol/Water Partition Coeff.) | 2.5 - 3.5 (Predicted) | The large, lipophilic halogen atoms (Br, I) and the aromatic ring contribute positively to LogP. The polar amine and methoxy groups decrease lipophilicity. |

| Aqueous Solubility | Low at neutral pH; increases at acidic pH | The molecule is largely nonpolar. However, the basic amine group can be protonated at low pH, forming a more soluble salt. |

Part 2: A Practical Guide to Experimental Characterization

This section outlines the definitive experimental workflows for accurately determining the .

Structural Verification: The Foundation of All Analysis

Expertise & Experience: Before any physicochemical measurements are taken, the identity and purity of the compound must be unequivocally confirmed. A common pitfall is to rely on a single analytical technique. A multi-pronged approach using NMR, Mass Spectrometry, and HPLC is the industry standard for ensuring the integrity of a research sample.

Protocol for Structural Verification:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: Assess purity.

-

Method: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is employed. Detection is performed using a UV-Vis detector at multiple wavelengths (e.g., 254 nm, 280 nm).

-

Trustworthiness: A pure sample should yield a single, sharp peak (>95% area). The retention time serves as a reliable identifier for subsequent analyses like solubility studies.

-

-

Mass Spectrometry (MS):

-

Objective: Confirm molecular weight and elemental composition.

-

Method: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal.

-

Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z 341.8771. The defining characteristic will be the isotopic pattern of bromine (⁷⁹Br/⁸¹Br), which will show two peaks of nearly equal intensity separated by 2 Da (i.e., at ~341.87 and ~343.87). This pattern is a definitive signature of a monobrominated compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Elucidate the precise molecular structure.

-

Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired.

-

Predicted ¹H NMR (400 MHz, DMSO-d₆) Signals:

-

δ ~7.8-8.2 ppm (singlet, 1H): Aromatic proton at the C6 position.

-

δ ~6.0-6.5 ppm (broad singlet, 2H): Protons of the -NH₂ group. This peak will disappear upon D₂O exchange, confirming its identity.

-

δ ~3.8-4.0 ppm (singlet, 3H): Protons of the -OCH₃ group.

-

-

Trustworthiness: The integration of the peaks should correspond to the number of protons (1:2:3). Further 2D NMR experiments (like COSY and HSQC) can be used to confirm connectivity if needed.

-

Melting Point Determination

Causality: The melting point is a sensitive indicator of both identity and purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range.

Protocol: Digital Melting Point Apparatus

-

Sample Preparation: Load a small amount of the dry, crystalline compound into a capillary tube.

-

Measurement: Place the tube in a calibrated digital melting point apparatus.

-

Heating Profile: Use a rapid heating ramp to get within 20°C of the expected melting point, then slow the ramp to 1-2°C per minute for an accurate reading.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which all solid has melted. A pure compound should have a sharp range of < 2°C.

Aqueous Solubility and pH-Dependence

Causality: Solubility is a critical parameter for drug development, directly impacting absorption and bioavailability. For an ionizable compound like this, solubility is highly dependent on pH. The basic amine group will be protonated at acidic pH, forming a more soluble salt.

Sources

Solubility Profile of 3-Bromo-5-iodo-2-methoxypyridin-4-amine: A Framework for Experimental Determination and Application

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility characteristics of 3-Bromo-5-iodo-2-methoxypyridin-4-amine. As a highly substituted pyridine derivative, this compound presents a unique combination of functional groups that dictate its behavior in various solvent systems. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solubility for applications ranging from synthetic reaction design to formulation and purification. Rather than presenting pre-existing data, this guide offers a theoretical analysis of the structural factors influencing solubility and provides detailed, field-proven protocols for both qualitative and quantitative solubility determination. The causality behind experimental choices is emphasized to ensure the generation of reliable and reproducible data.

Theoretical Solubility Considerations: A Structural Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[1] The structure of this compound contains several functional groups, each contributing to its overall physicochemical properties.

-

Pyridine Ring System: The core is a pyridine ring, an aromatic heterocycle. The nitrogen atom lends a degree of polarity and possesses a lone pair of electrons, making it a potential hydrogen bond acceptor and giving the molecule weakly basic properties.

-

Amino Group (-NH₂): The primary amine at the C4 position is a significant contributor to polarity. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair).[2] This group is expected to enhance solubility in polar protic solvents. Furthermore, its basic nature suggests that it will react with acids to form soluble salts.[3][4]

-

Methoxy Group (-OCH₃): The ether linkage of the methoxy group at the C2 position introduces polarity due to the electronegative oxygen atom. While it cannot donate hydrogen bonds, the oxygen's lone pairs can act as hydrogen bond acceptors.

-

Halogen Substituents (-Br and -I): The bromo and iodo groups at the C3 and C5 positions are electron-withdrawing and increase the molecule's molecular weight and surface area. While the C-Br and C-I bonds have some polarity, the primary effect of these large halogens is an increase in London dispersion forces.[5] This can enhance solubility in less polar or polarizable solvents. The presence of iodine also introduces the possibility of halogen bonding, a non-covalent interaction that can influence crystal packing and interactions with certain solvents.[6]

Predicted Solubility Behavior: Based on this analysis, this compound is a polar molecule. Its solubility is expected to be limited in nonpolar solvents like hexane and toluene. It should exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol), where hydrogen bonding can occur.[7] Due to the basic amine group, solubility is predicted to be significantly enhanced in acidic aqueous solutions through the formation of a protonated, and therefore more soluble, ammonium salt.[2][8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related halo-aminopyridines indicates that this compound should be handled with care.[9][10][11]

General Precautions:

-

Toxicity: Assume the compound is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[12]

Experimental Protocol I: Qualitative Solubility Determination

This protocol provides a systematic approach to rapidly assess the solubility of the compound across a range of common laboratory solvents. The procedure is designed to classify the compound's solubility and provide strong indicators of its acidic or basic nature.[3][13]

Materials:

-

This compound

-

Small test tubes (13x100 mm) and rack

-

Vortex mixer

-

Spatula

-

Graduated cylinders or pipettes

-

Solvent Panel:

-

Deionized Water

-

5% (w/v) Sodium Hydroxide (NaOH)

-

5% (w/v) Sodium Bicarbonate (NaHCO₃)

-

5% (v/v) Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Acetone

-

Acetonitrile (ACN)

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Toluene

-

Hexane

-

Workflow for Qualitative Solubility Testing

Caption: Systematic workflow for qualitative solubility analysis.

Step-by-Step Procedure:

-

Preparation: Weigh approximately 5 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.[13]

-

Mixing: Cap the test tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the mixture against a contrasting background. A solution is considered "soluble" if it is completely clear with no visible solid particles. If solid remains, it is "insoluble" or "partially soluble."

-

Systematic Testing:

-

Start with Water: If the compound is soluble in water, proceed to testing in organic solvents.[8]

-

Aqueous Acid/Base: If insoluble in water, test solubility in 5% HCl and 5% NaOH separately. Solubility in 5% HCl indicates a basic functional group (the amine).[4] Solubility in 5% NaOH would indicate an acidic functional group (not expected for this molecule).

-

Organic Solvents: Systematically test the compound's solubility in the panel of organic solvents, moving from polar to nonpolar.

-

Data Recording:

Summarize the qualitative observations in a structured table.

| Solvent Class | Solvent | Observation (Soluble / Partially Soluble / Insoluble) | Inference |

| Polar Protic | Water | Baseline polarity and H-bonding capacity | |

| Methanol | |||

| Ethanol | |||

| Aqueous Acid | 5% HCl | Presence of a basic group (amine) | |

| Aqueous Base | 5% NaOH | Presence of an acidic group (unlikely) | |

| Polar Aprotic | DMSO | High polarity interactions | |

| Acetonitrile | |||

| Acetone | |||

| Nonpolar | Dichloromethane | ||

| Toluene | |||

| Hexane | Low polarity, van der Waals interactions |

Experimental Protocol II: Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring precise concentration data, such as formulation or reaction stoichiometry, a quantitative method is essential. The saturation shake-flask method followed by HPLC analysis is a gold standard.

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, typically by a chromatographic technique.

Materials:

-

HPLC system with a UV detector

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for standard preparation

-

The solvent of interest

Step-by-Step Procedure:

-

Stock Standard Preparation: Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile).

-

Calibration Curve: Prepare a series of calibration standards by serial dilution of the stock solution. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 20-30 mg) to a vial containing a known volume of the test solvent (e.g., 5 mL). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulate matter.

-

Dilution and Analysis: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Self-Validating System: To ensure trustworthiness, the protocol should include control measures. For instance, analyzing samples taken at both 24 and 48 hours can validate that equilibrium has been reached; the solubility values should be consistent.

Applications in Research and Development

The solubility data generated through these protocols is of immense practical value:

-

Synthetic Chemistry: Guides the choice of solvent for chemical reactions to ensure all reagents remain in solution. It is also critical for designing workup and purification procedures, such as extraction and crystallization.

-

Purification: Informs the selection of solvent systems for chromatography (e.g., normal vs. reversed-phase HPLC) and recrystallization.

-

Drug Development: Solubility is a cornerstone of pre-formulation studies. It directly impacts a drug candidate's bioavailability and dictates the possible routes of administration. Poor aqueous solubility is a major hurdle in drug development that must be understood and addressed.

By following the rigorous experimental framework outlined in this guide, researchers can generate a reliable and comprehensive solubility profile for this compound, enabling its effective use in scientific discovery and development.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

ResearchGate. (2022). Mapping out the Relative Influence of Hydrogen and Halogen Bonds in Crystal Structures of a Family of Amide-Substituted Pyridines. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet for a related compound.

- ChemicalBook. (n.d.). 3-BROMO-5-IODOPYRIDIN-2-AMINE Product Description.

- BLDpharm. (n.d.). This compound.

- Fisher Scientific. (2025). Safety Data Sheet for 3-Bromo-5-fluoro-2-methoxypyridine.

- Angene Chemical. (2025). Safety Data Sheet for 2-Bromo-5-methoxypyridin-3-amine.

- MDPI. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines.

- PubMed. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent.

- RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties.

- Unacademy. (n.d.). Haloalkanes and Haloarenes.

Sources

- 1. chem.ws [chem.ws]

- 2. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 3. scribd.com [scribd.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. unacademy.com [unacademy.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. 697300-73-5 CAS MSDS (3-BROMO-5-IODOPYRIDIN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Theoretical Investigation of 3-Bromo-5-iodo-2-methoxypyridin-4-amine: A Computational Chemistry Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, owing to their versatile chemical properties and biological activities.[1] 3-Bromo-5-iodo-2-methoxypyridin-4-amine represents a highly functionalized pyridine core, offering multiple sites for chemical modification. Understanding its intrinsic electronic and structural properties is paramount for predicting its reactivity, stability, and potential as a synthon in drug discovery or materials development. This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this molecule using quantum chemical methods. By leveraging Density Functional Theory (DFT), we can elucidate its molecular geometry, vibrational signatures, electronic landscape, and spectroscopic properties, providing a robust computational dataset to guide future experimental work.

Introduction: The Rationale for a Computational Approach

The pyridine ring is a privileged structure in pharmacology and functional materials.[1] The specific substitution pattern of this compound—featuring a bromo, iodo, methoxy, and amine group—creates a complex electronic environment. The interplay between the electron-donating amine and methoxy groups and the electron-withdrawing halogen atoms dictates the molecule's overall reactivity, intermolecular interaction potential, and spectroscopic characteristics.

Proposed Computational Methodology

The cornerstone of a reliable theoretical study is the selection of an appropriate computational model. Based on extensive literature precedent for substituted pyridines, the following protocol is recommended for its balance of accuracy and computational efficiency.[4][5]

2.1. Theoretical Model: Density Functional Theory (DFT)

All calculations will be performed using the B3LYP hybrid functional . This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a proven track record for accurately predicting the geometries and electronic properties of organic molecules.[5]

To ensure a precise description of the electronic structure, especially considering the presence of diffuse electron density from the lone pairs and halogens, the 6-311++G(d,p) basis set is selected.[4][5]

-

6-311G : A triple-zeta valence basis set providing flexibility for valence electrons.

-

++ : Diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling non-covalent interactions and anions.

-

(d,p) : Polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds accurately.

2.2. Software

The Gaussian 16 software package is the recommended platform for executing these calculations.[5]

2.3. Computational Workflow

The overall process follows a logical sequence from initial structure preparation to in-depth analysis of calculated properties.

Caption: Computational workflow for the theoretical analysis of this compound.

Structural Elucidation and Vibrational Analysis

A foundational step in computational chemistry is determining the molecule's most stable three-dimensional conformation.

3.1. Optimized Molecular Geometry

Geometry optimization is an iterative process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The resulting geometry corresponds to the most stable arrangement of the atoms at 0 Kelvin.

Protocol for Geometry Optimization:

-

Construct an initial 3D model of this compound using molecular modeling software.

-

Perform a geometry optimization calculation using the Opt keyword in Gaussian with the B3LYP/6-311++G(d,p) level of theory.

-

The calculation is considered converged when the forces on the atoms and the displacement at each step are negligible.

The table below presents the expected key geometric parameters to be obtained from this calculation.

| Parameter | Atom Pair/Triplet/Quad | Expected Value (Å or °) |

| Bond Lengths (Å) | ||

| C-Br | ~1.89 | |

| C-I | ~2.09 | |

| C-N (ring) | ~1.34 - 1.38 | |

| C-O (methoxy) | ~1.36 | |

| C-N (amine) | ~1.38 | |

| Bond Angles (°) | ||

| Br-C-C | ~118 - 122 | |

| I-C-C | ~118 - 122 | |

| C-N-C (ring) | ~117 | |

| Dihedral Angle (°) | ||

| C-C-O-C (methoxy) | ~0 or ~180 (planar/anti) |

3.2. Vibrational Frequency Analysis

Following optimization, a frequency calculation is essential. This analysis serves two purposes:

-

Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Spectra Prediction: The calculated vibrational modes and their intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule.[6][7]

Protocol for Vibrational Analysis:

-

Use the optimized geometry from the previous step.

-

Perform a frequency calculation using the Freq keyword in Gaussian at the same level of theory (B3LYP/6-311++G(d,p)).

-

Analyze the output to identify the vibrational modes and their corresponding frequencies. Note that calculated frequencies are often systematically higher than experimental values and may require scaling for direct comparison.

| Vibrational Mode | Expected Frequency Range (cm⁻¹, scaled) | Description |

| N-H Asymmetric/Symmetric Stretch | 3400 - 3550 | Stretching of the amine N-H bonds. |

| C-H Aromatic Stretch | 3050 - 3150 | Stretching of the C-H bond on the pyridine ring. |

| C-H Methyl Stretch | 2850 - 3000 | Stretching of the C-H bonds in the methoxy group. |

| C=C / C=N Ring Stretch | 1450 - 1650 | In-plane stretching vibrations of the pyridine ring. |

| N-H Scissoring | 1550 - 1650 | In-plane bending of the amine group. |

| C-O Stretch | 1200 - 1300 | Stretching of the aryl-ether C-O bond. |

| C-I Stretch | 500 - 600 | Stretching of the carbon-iodine bond. |

| C-Br Stretch | 600 - 700 | Stretching of the carbon-bromine bond. |

Frontier Molecular Orbitals and Reactivity

The electronic properties of a molecule are key to understanding its chemical behavior. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose.

4.1. HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO : Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are prone to electrophilic attack.

-

LUMO : Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are prone to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[8]

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE) as a measure of chemical reactivity.

For this compound, it is expected that the HOMO will be primarily localized on the electron-rich amino group and the pyridine ring. The LUMO is anticipated to be distributed across the pyridine ring, with significant contributions from the electron-withdrawing bromo and iodo substituents.

4.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive visualization of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.[9][10][11]

-

Negative Regions (Red/Yellow) : Indicate electron-rich areas, susceptible to electrophilic attack. These are expected around the pyridine nitrogen, the oxygen of the methoxy group, and the nitrogen of the amine group.

-

Positive Regions (Blue) : Indicate electron-deficient areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amine group.

-

"Sigma-holes" : A region of positive potential may also appear on the outer surface of the halogen atoms (especially iodine), which is indicative of their ability to act as halogen bond donors.[12]

Caption: Conceptual diagram linking MEP regions to chemical reactivity.

4.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution by calculating the charge on each atom. This method offers a more quantitative measure than MEP and can reveal stabilizing hyperconjugative interactions within the molecule.[13][14]

Protocol for NBO Analysis:

-

Perform a single-point energy calculation on the optimized geometry.

-

Include the Pop=NBO keyword in the Gaussian input file.

-

Extract the Natural Atomic Charges from the output file.

| Atom | Expected Natural Atomic Charge (e) | Rationale |

| N (ring) | Highly Negative (~ -0.6) | Electronegative nitrogen atom in an aromatic ring. |

| O (methoxy) | Highly Negative (~ -0.5) | Electronegative oxygen atom. |

| N (amine) | Highly Negative (~ -0.8) | Electronegative nitrogen with electron-donating character. |

| C-Br | Positive | Carbon attached to an electronegative bromine. |

| C-I | Positive | Carbon attached to an electronegative iodine. |

| H (amine) | Positive (~ +0.4) | Hydrogens attached to the electronegative amine nitrogen. |

Prediction of NMR Spectra

Theoretical calculations can provide highly accurate predictions of NMR chemical shifts, which are invaluable for structure verification and interpretation of experimental spectra.[15][16][17]

Protocol for NMR Calculation:

-

Use the optimized geometry of the molecule.

-

Perform a calculation using the Gauge-Independent Atomic Orbital (GIAO) method, specified with the NMR=GIAO keyword in Gaussian.

-

The calculation should be performed at the B3LYP/6-311++G(d,p) level of theory.

-

Calculate the chemical shifts by referencing the computed absolute shielding values to the computed shielding of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

| Atom Type | Atom Label(s) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Pyridine Ring | C2 | ~155 - 160 | - |

| C3 | ~100 - 105 | - | |

| C4 | ~145 - 150 | - | |

| C5 | ~90 - 95 | - | |

| C6 | ~140 - 145 | H6: ~7.5 - 8.0 | |

| Methoxy Group | CH₃ | ~55 - 60 | ~3.8 - 4.2 |

| Amine Group | NH₂ | - | ~5.0 - 6.0 (broad) |

Note: Predicted shifts are estimates and can be influenced by solvent effects, which can also be modeled computationally.

Conclusion

This whitepaper outlines a robust and validated computational strategy for the comprehensive theoretical characterization of this compound. The proposed DFT-based investigation will yield critical data on the molecule's ground-state geometry, vibrational frequencies, and electronic structure. The resulting analyses—including FMO, MEP, and NBO—will provide a detailed understanding of its reactivity, stability, and potential for intermolecular interactions. Furthermore, the prediction of NMR spectra will serve as a valuable tool for experimentalists in verifying synthetic products. The insights gained from this theoretical study will provide a fundamental scientific basis to guide the rational design and application of this versatile pyridine derivative in drug discovery and materials science.

References

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from [Link]

-

PubMed. (1987). Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potentials (MEP) of for the investigated compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The NBO atomic charges calculated for the optimized structures of unsymmetrical pyridines using B3LYP/6- 31G method. Retrieved from [Link]

-

R Discovery. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Retrieved from [Link]

-

Scribd. (n.d.). Computational and Theoretical Chemistry: A. Ebrahimi, S.M. Habibi-Khorasani, M. Jahantab. Retrieved from [Link]

-

Stenutz. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Theoretical prediction of vibrational spectra. 1. The in-plane force field and vibrational spectra of pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). NBO representation of some selected pyridine dimers. Retrieved from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.* Retrieved from [Link]

-

ResearchGate. (2017). Computation-Driven Synthetic Chemistry: A Metal-Free Approach for Synthesis of 4-Substituted Pyridines. Retrieved from [Link]

-

Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2019). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Retrieved from [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

The Journal of Chemical Physics. (1945). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Retrieved from [Link]

-

Asian Journal of Chemistry. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Retrieved from [Link]

-

MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Quantum chemical study of molecular structure, non-linear optical and vibrational properties of pyridine and pentachloropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized structure and HOMO/LUMO distribution of Py-Br. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Retrieved from [Link]

-

MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Retrieved from [Link]

-

The Journal of Chemical Physics. (1945). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Retrieved from [Link]

-

ResearchGate. (2003). A new insight into the vibrational analysis of pyridine. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

ResearchSquare. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Retrieved from [Link]

-

IUCr Journals. (n.d.). The nature of halogen bonding: insights from interacting quantum atoms and source function studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of HOMO and LUMO molecular orbital of pyridine... Retrieved from [Link]

-

University of Pretoria. (2025). Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO-A and MAO-B: Structural Elucidation, Mol. Retrieved from [Link]

-

National Institutes of Health. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. NMR chemical shift prediction of pyridines [stenutz.eu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3-Bromo-5-iodo-2-methoxypyridin-4-amine: Synthesis, Properties, and Applications

Foreword: Reconstructing the Narrative of a Niche yet Valuable Scaffold

In the landscape of medicinal chemistry and drug discovery, the history of many foundational scaffolds is often embedded in patents and laboratory notebooks, rather than celebrated in dedicated publications. Such is the case with 3-Bromo-5-iodo-2-methoxypyridin-4-amine (CAS Number: 1227268-98-5). While a definitive, documented account of its initial discovery and synthesis is not readily found in seminal literature, its structural motifs—a polysubstituted aminopyridine core—place it firmly within a class of compounds of significant interest to the pharmaceutical industry.[1] This guide, therefore, takes a deductive approach, reconstructing a plausible history and a robust synthetic strategy based on established principles of heterocyclic chemistry and the well-documented synthesis of analogous structures. Our aim is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on this promising, albeit under-documented, chemical entity.

Physicochemical Properties and Structural Attributes

This compound is a highly functionalized pyridine derivative. The strategic placement of its substituents—a bromine atom, an iodine atom, a methoxy group, and an amine group—on the pyridine core creates a molecule with a unique electronic and steric profile, making it a versatile intermediate in organic synthesis.

| Property | Value |

| CAS Number | 1227268-98-5 |

| Molecular Formula | C₆H₆BrIN₂O |

| Molecular Weight | 344.93 g/mol |

| Appearance | Likely an off-white to light-yellow solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol |

The presence of both bromine and iodine offers orthogonal reactivity for cross-coupling reactions, a cornerstone of modern drug discovery. The 2-methoxy group can influence the basicity of the pyridine nitrogen, potentially mitigating issues in reactions that are sensitive to highly basic substrates.[2] The 4-amino group serves as a key nucleophilic handle for further derivatization.

A Plausible Synthetic Pathway: A Step-by-Step Technical Protocol

The synthesis of polysubstituted pyridines often requires a multi-step approach, carefully orchestrating the introduction of each functional group.[3][4] Based on documented syntheses of structurally related compounds, a logical and efficient pathway for the preparation of this compound can be proposed. This hypothetical synthesis begins with a commercially available starting material and proceeds through a series of well-established transformations.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step 1: Bromination of 2-Methoxy-4-nitropyridine

-

Reaction: The synthesis commences with the regioselective bromination of 2-methoxy-4-nitropyridine. The directing effects of the methoxy and nitro groups favor the introduction of the bromine atom at the C3 position.

-

Protocol:

-

To a solution of 2-methoxy-4-nitropyridine (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0°C.

-

Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-bromo-2-methoxy-4-nitropyridine.

-

-

Causality: The use of a strong acid like sulfuric acid protonates the pyridine nitrogen, further deactivating the ring towards electrophilic substitution. However, the activating methoxy group at the 2-position directs the incoming electrophile (bromonium ion from NBS) to the adjacent C3 position.

Step 2: Iodination of 3-Bromo-2-methoxy-4-nitropyridine

-

Reaction: The next step involves the introduction of an iodine atom at the C5 position. This is achieved through electrophilic iodination.

-

Protocol:

-

Dissolve 3-bromo-2-methoxy-4-nitropyridine (1.0 eq) in trifluoroacetic acid (TFA).

-

Add N-iodosuccinimide (NIS) (1.2 eq) to the solution.

-

Heat the reaction mixture to 60-70°C and stir for 24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate.

-

Extract the product with dichloromethane (3x).

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify via silica gel chromatography to obtain 3-bromo-5-iodo-2-methoxy-4-nitropyridine.

-

-

Causality: The electron-withdrawing nature of the nitro and bromo groups, along with the protonated pyridine ring in the acidic medium, deactivates the ring. However, heating the reaction provides the necessary energy to overcome the activation barrier for the iodination to proceed at the remaining open position, C5.

Step 3: Reduction of the Nitro Group

-

Reaction: The final step is the reduction of the nitro group to the corresponding amine, yielding the target compound.

-

Protocol:

-

To a mixture of 3-bromo-5-iodo-2-methoxy-4-nitropyridine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq).

-

Heat the suspension to reflux (approximately 80°C).

-

Add iron powder (5.0 eq) portion-wise over 30 minutes.

-

Continue to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

-

Causality: The reduction of an aromatic nitro group is a classic transformation. The use of iron in the presence of a mild acid source like ammonium chloride is a robust and scalable method that is tolerant of the various functional groups present in the molecule.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The specific arrangement of functional groups in this compound makes it a highly valuable building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.

Potential Derivatization Pathways

Caption: Potential derivatization reactions of the core scaffold.

-

Kinase Inhibitors: The 4-amino-3-halopyridine motif is a common feature in many ATP-competitive kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase domain. The bromo and iodo substituents provide vectors for introducing larger, hydrophobic groups that can occupy the ATP-binding pocket.

-

Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the bromo and iodo groups allows for selective, stepwise functionalization. For instance, a Suzuki coupling could be performed at the more reactive C5-iodo position, followed by a Buchwald-Hartwig amination at the C3-bromo position. This enables the rapid generation of diverse libraries of compounds for high-throughput screening.

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules are screened for binding to a biological target. This compound, with its multiple points for derivatization, is an ideal starting point for fragment elaboration, allowing for the systematic exploration of the surrounding chemical space to improve potency and selectivity.

Conclusion

While the specific historical genesis of this compound may be obscure, its value as a synthetic intermediate is clear. The logical, step-wise synthesis proposed herein provides a robust framework for its preparation on a laboratory scale. The unique combination of reactive handles on the pyridine core positions this compound as a powerful tool for medicinal chemists aiming to develop the next generation of targeted therapeutics. As the demand for novel and complex chemical matter continues to grow, the importance of such highly functionalized building blocks will undoubtedly increase.

References

- Shao, J., Yu, W., Shao, Z., & Yu, Y. (2012). A “one-pot” multicomponent approach to polysubstituted 4-aminopyridines. Organic & Biomolecular Chemistry, 10(10), 2035–2041.

-

2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (n.d.). New Journal of Chemistry. Retrieved January 15, 2026, from [Link]

-

One-pot synthesis of polysubstituted 4-aminopyridines 171 catalyzed by.... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. Retrieved January 15, 2026, from [Link]

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC. Retrieved January 15, 2026, from [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). NIH. Retrieved January 15, 2026, from [Link]

-

Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). ACS Publications. Retrieved January 15, 2026, from [Link]

-

A “one-pot” multicomponent approach to polysubstituted 4-aminopyridines. (2012). PubMed. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 15, 2026, from [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Retrieved January 15, 2026, from [Link]

-

2-Methoxypyridine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC. Retrieved January 15, 2026, from [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-Bromo-5-iodo-2-methoxypyridin-4-amine, a highly functionalized pyridine derivative of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to deliver field-proven insights into the chemoselective functionalization of this versatile building block. We will explore the nuanced interplay of its substituents and the strategic exploitation of its dual halogenation in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Each section is grounded in mechanistic principles and supported by detailed experimental protocols, data summaries, and visual aids to empower scientists in their synthetic endeavors.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the backbone of numerous pharmaceuticals and functional materials. The subject of this guide, this compound, presents a particularly valuable asset for molecular architects. Its unique arrangement of substituents—a nucleophilic amine, an electron-donating methoxy group, and two distinct halogens at electronically and sterically differentiated positions—offers a rich landscape for selective chemical modifications.

The strategic importance of this molecule lies in its potential for sequential and site-specific functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is a key feature that allows for the controlled, stepwise introduction of diverse molecular fragments. This guide will dissect this reactivity, providing a predictive framework for its application in complex molecule synthesis.

Synthesis of this compound: Establishing the Foundation

A related synthesis for a similar compound, 3-bromo-5-iodopyridin-2-amine, involves the bromination of 5-iodopyridin-2-amine using N-bromosuccinimide (NBS) in acetonitrile.[1] This suggests that electrophilic halogenation is a feasible strategy for introducing the halogen atoms onto the pyridine ring.

The Reactivity Landscape: A Tale of Two Halogens

The core of this guide lies in understanding and predicting the reactivity of the C-I and C-Br bonds. In the realm of palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[2] This difference in bond strength and propensity for oxidative addition to a palladium(0) center is the linchpin for achieving regioselectivity in the functionalization of this compound.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[3][4] When this compound is subjected to Suzuki-Miyaura conditions, the reaction is expected to occur selectively at the more labile C-I bond. This allows for the introduction of an aryl or vinyl substituent at the 5-position of the pyridine ring, leaving the C-Br bond intact for subsequent transformations.

Table 1: Predicted Reaction Parameters for Selective Suzuki-Miyaura Coupling

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | High |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

-

The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

-

The reaction mixture is heated to 90 °C and stirred for 4-12 hours, with the progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 5-aryl-3-bromo-2-methoxypyridin-4-amine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to the synthesis of aryl alkynes.[5] Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is anticipated to proceed selectively at the C-I bond. This allows for the introduction of an alkynyl group at the 5-position, a valuable handle for further transformations such as click chemistry or cyclization reactions.

Table 2: Predicted Reaction Parameters for Selective Sonogashira Coupling

| Coupling Partner | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Expected Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N (2.5) | THF | 60 | High |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Diisopropylamine (3) | Toluene | 80 | High |

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

The flask is sealed, evacuated, and backfilled with an inert gas three times.

-

Add a degassed solvent (e.g., THF) and a base (e.g., triethylamine, 2.5 equiv.) via syringe.

-

Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

-

The reaction is stirred at 60 °C for 2-8 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the 5-alkynyl-3-bromo-2-methoxypyridin-4-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6][7][8] While the C-Br bond is a common substrate for this reaction, the higher reactivity of the C-I bond suggests that selective amination at the 5-position is achievable under carefully controlled conditions. This would allow for the introduction of a variety of primary and secondary amines, further diversifying the molecular scaffold.

Table 3: Predicted Reaction Parameters for Selective Buchwald-Hartwig Amination

| Amine | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Expected Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | Good |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | Good |

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

-

To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Add this compound (1.0 equiv.).

-

The tube is sealed, evacuated, and backfilled with an inert gas.

-

Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.

-

The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.

-

After cooling, the reaction is diluted with a suitable solvent (e.g., ethyl acetate), filtered, and concentrated.

-

The crude product is purified by column chromatography to give the 5-amino-3-bromo-2-methoxypyridin-4-amine derivative.

Orthogonal Reactivity and Sequential Functionalization

The true synthetic power of this compound is realized in sequential cross-coupling reactions.[2] After the initial selective functionalization at the C-5 position (the site of the iodine atom), the remaining C-3 bromine atom can be engaged in a second cross-coupling reaction. This typically requires more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to overcome the lower reactivity of the C-Br bond. This orthogonal reactivity allows for the synthesis of highly complex and diverse pyridine derivatives from a single, readily accessible starting material.

Conclusion: A Versatile Scaffold for Innovation

This compound is a potent synthetic building block, offering a predictable and controllable platform for the synthesis of complex polysubstituted pyridines. The key to unlocking its potential lies in the strategic exploitation of the differential reactivity of its carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its reactivity profile, grounded in mechanistic understanding and supplemented with actionable experimental protocols. By leveraging the principles and procedures outlined herein, researchers can confidently employ this versatile molecule to accelerate their research and development efforts in medicinal chemistry and materials science.

References

- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.

- Vertex AI Search. (2011).

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.

-

PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

-

PubMed. (2007). Palladium-catalyzed intramolecular C(sp(3))--H functionalization: catalyst development and synthetic applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine.

-

National Center for Biotechnology Information. (n.d.). Ligand-free palladium-catalyzed synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives: molecular docking investigation of their potential as DNA gyrase inhibitors and evaluation of their antibacterial activities. Retrieved from [Link]

-

ResearchGate. (2025). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd-catalyzed aminocarbonylation of 2-iodopyridine and 3-iodopyridine with primary and secondary amines. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

-

PubMed. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. Retrieved from [Link]

-

PubMed. (2022). Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C-H Functionalization and Flame-Retardant Properties of Isophosphinolines. Retrieved from [Link]

Sources

- 1. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Potential Derivatives of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

This guide provides a comprehensive technical overview of the synthetic potential of 3-Bromo-5-iodo-2-methoxypyridin-4-amine, a highly functionalized pyridine derivative poised for a significant role in the fields of medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the strategic derivatization of this molecule, leveraging its unique electronic and steric properties. The presence of two distinct halogen atoms at the 3 and 5 positions, coupled with an activating amino group and a methoxy substituent, offers a versatile platform for the synthesis of a diverse array of novel compounds.

Core Compound Analysis: Strategic Importance

The substituted aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The specific arrangement of substituents in this compound presents a unique opportunity for multi-vector derivatization. The electron-donating nature of the amino and methoxy groups enhances the nucleophilicity of the pyridine ring, while the two halogen atoms provide orthogonal handles for a variety of cross-coupling reactions.

The key to unlocking the synthetic potential of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond due to its lower bond dissociation energy.[1][2][3][4] This inherent difference allows for selective functionalization at the 5-position (iodine) under milder conditions, while the 3-position (bromine) can be targeted subsequently under more forcing conditions.

Derivatization Strategies at the 5-Position (Iodine)

The higher reactivity of the C-I bond makes the 5-position the primary site for initial derivatization. A range of palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functionalities.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Selective coupling at the 5-position can be achieved by reacting this compound with a variety of boronic acids or their esters in the presence of a suitable palladium catalyst and base.

Causality of Experimental Choices:

-

Catalyst: A standard palladium catalyst such as Pd(PPh₃)₄ is often sufficient for selective coupling at the iodo position.[1] The use of more sophisticated catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may be necessary for challenging substrates or to improve reaction efficiency.

-

Base: A mild base like K₂CO₃ or K₃PO₄ is typically employed to minimize side reactions and prevent undesired coupling at the C-Br bond.[1]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[1]

-

Temperature: Lower reaction temperatures (e.g., 80-90 °C) will favor selective reaction at the more labile C-I bond.[1]

Table 1: Proposed Conditions for Selective Suzuki-Miyaura Coupling at the 5-Position

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Toluene/H₂O | 85 |

| 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 |

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.1 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-